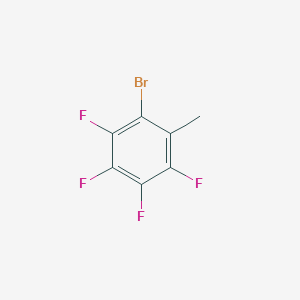

2-Bromo-3,4,5,6-tetrafluorotoluene

描述

2-Bromo-3,4,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H3BrF4. It is a derivative of toluene where the methyl group is substituted with bromine and four fluorine atoms. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5,6-tetrafluorotoluene typically involves a multi-step reaction. One common method starts with 1,2,3,4-tetrafluorobenzene. The first step involves bromination using bromine (Br2) in the presence of sulfur trioxide (SO3) and sulfuric acid (H2SO4). This is followed by a Grignard reaction using magnesium (Mg) in tetrahydrofuran (THF), and subsequent bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring safety and environmental compliance during production.

化学反应分析

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorotoluene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation can produce corresponding carboxylic acids.

科学研究应用

Chemical Synthesis

Intermediates in Organic Chemistry:

2-Bromo-3,4,5,6-tetrafluorotoluene serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its bromine and fluorine substituents allow for diverse reactivity patterns, making it valuable for creating complex molecules through nucleophilic substitution reactions. For example, it can be employed to synthesize polyfluoroaromatic compounds and other derivatives that are essential in pharmaceuticals and agrochemicals .

Fluorination Reactions:

The compound is utilized in fluorination reactions due to its ability to introduce fluorine atoms into organic molecules. This is particularly important in the development of new materials with enhanced properties such as thermal stability and chemical resistance . Fluorinated compounds often exhibit improved performance in applications ranging from electronics to pharmaceuticals.

Materials Science

Development of Functional Materials:

this compound is used in the production of specialty polymers and materials that require specific thermal and chemical properties. Its incorporation into polymer matrices can enhance the material's mechanical strength and thermal stability .

Electronics:

In the field of electronics, this compound can be utilized in the synthesis of dielectric materials and insulating layers due to its unique electronic properties. Fluorinated polymers derived from this compound are often used in high-performance applications where low dielectric constants are required .

Biological Applications

Antimicrobial Properties:

Research has indicated that halogenated aromatic compounds like this compound exhibit antimicrobial activity against various fungi and bacteria. For instance, studies have shown that compounds derived from this structure can act as fungistats and bacteriostats . This property is particularly beneficial in agricultural applications where controlling plant pathogens is crucial.

Pharmaceutical Development:

The compound's structural characteristics make it a candidate for drug development. Its ability to modify biological activity through fluorination can lead to the creation of more effective therapeutic agents with reduced side effects .

Case Studies

作用机制

The mechanism by which 2-Bromo-3,4,5,6-tetrafluorotoluene exerts its effects involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies .

相似化合物的比较

Similar Compounds

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound is similar in structure but has a trifluoromethyl group instead of a methyl group.

1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene: Another closely related compound with a similar substitution pattern.

Uniqueness

2-Bromo-3,4,5,6-tetrafluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and multiple fluorine atoms makes it particularly useful in the synthesis of complex fluorinated compounds and materials with specialized applications.

生物活性

2-Bromo-3,4,5,6-tetrafluorotoluene (CAS No. 16583-13-4) is a fluorinated aromatic compound that has garnered interest in various fields of chemical research, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and related research findings.

- Molecular Formula : CHBrF

- Molecular Weight : 242.998 g/mol

- Boiling Point : 174.9 °C

- Vapor Pressure : 1.58 mmHg at 25°C

- LogP : 3.16890

These properties suggest that the compound may exhibit significant lipophilicity, influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily through its role as a precursor in synthesizing various biologically active compounds. Its fluorinated structure is particularly valuable in medicinal chemistry due to the unique properties imparted by fluorine atoms.

Antimicrobial Activity

Research indicates that halogenated compounds, including those containing bromine and fluorine, often exhibit antimicrobial properties. A study highlighted the potential of fluorinated toluene derivatives in inhibiting bacterial growth. Specifically, derivatives of this compound have shown promise against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .

Cytotoxicity and Anticancer Potential

Fluorinated aromatic compounds have been investigated for their cytotoxic effects on cancer cells. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Case Studies and Research Findings

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting cellular membranes.

- Oxidative Stress Induction : The compound may enhance ROS production within cells, leading to oxidative damage and apoptosis.

- Enzyme Inhibition : There is potential for interaction with specific enzymes involved in metabolic pathways critical for cell survival.

属性

IUPAC Name |

1-bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQFIPQOSFSBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590721 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-13-4 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。